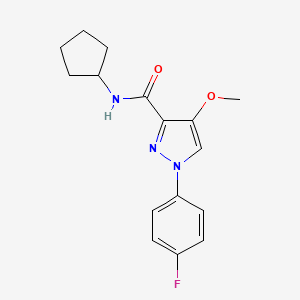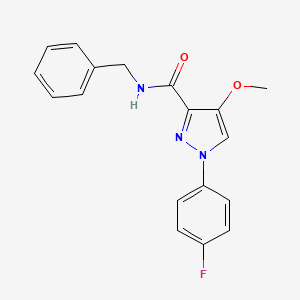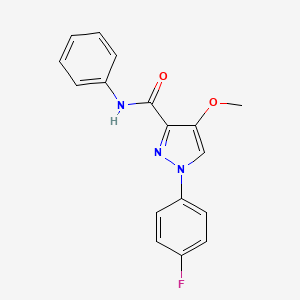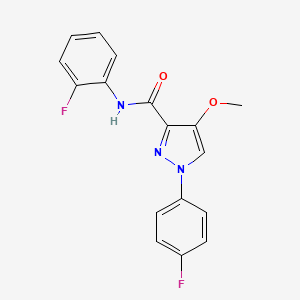![molecular formula C16H14FN3O3 B6529803 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1020454-83-4](/img/structure/B6529803.png)
1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide, commonly referred to as FNP, is a novel small molecule compound that has recently emerged as a promising agent for scientific research. FNP has been used in a variety of studies, including those related to biochemistry, physiology, and drug discovery.
Aplicaciones Científicas De Investigación
FNP has been used in a variety of scientific research applications. It has been used as an inhibitor of the human voltage-gated sodium channel Nav1.7, which is involved in pain sensation. In addition, FNP has been used in a number of drug discovery studies to identify new therapeutic agents for the treatment of a variety of diseases such as cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
FNP is believed to act as an inhibitor of the human voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals from the peripheral nervous system to the central nervous system. FNP binds to the channel and blocks the flow of sodium ions, thus preventing the transmission of pain signals.
Biochemical and Physiological Effects
FNP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a number of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, FNP has been shown to reduce inflammation and to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FNP has a number of advantages and limitations when used in lab experiments. One advantage of using FNP is that it is relatively easy to synthesize and is relatively inexpensive. In addition, FNP has been shown to be effective in a variety of studies, including those related to drug discovery. However, FNP has a number of limitations as well. For example, it has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
FNP has a number of potential future directions. One potential direction is to further explore the potential of FNP as an inhibitor of Nav1.7 for the treatment of pain. In addition, further studies could be conducted to explore the potential of FNP as an anti-cancer agent, as well as its potential as an anti-inflammatory and anti-angiogenic agent. Another potential direction is to explore the potential of FNP as an inhibitor of other voltage-gated sodium channels, such as Nav1.2 and Nav1.8. Finally, further studies could be conducted to explore the potential of FNP as an adjuvant for the treatment of a variety of diseases.
Métodos De Síntesis
FNP can be synthesized using a two-step reaction. The first step involves the reaction of 4-fluorophenylacetic acid with furan-2-ylmethanol to form the intermediate product, 1-(4-fluorophenyl)-2-(furan-2-yl)ethanol. This intermediate product is then reacted with hydrazine hydrate to form FNP.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c1-22-14-10-20(12-6-4-11(17)5-7-12)19-15(14)16(21)18-9-13-3-2-8-23-13/h2-8,10H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGBTHCHPPIMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCC2=CC=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-methoxy-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine](/img/structure/B6529722.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6529738.png)

![1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529769.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529786.png)
![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529791.png)
![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529794.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529801.png)
![1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529820.png)


